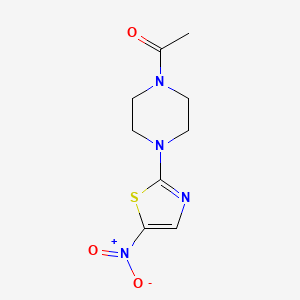
1-Acetyl-4-(5-nitro-2-thiazolyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperanitrozole is a chemical compound belonging to the class of 5-nitrothiazole derivatives. It is known for its potent antiprotozoal activity, particularly against Trichomonas vaginalis and Entamoeba histolytica. Piperanitrozole is used clinically to treat infections caused by these protozoa, including trichomoniasis, amoebic dysentery, and amoebic liver abscess.
Preparation Methods
Synthetic Routes and Reaction Conditions
Piperanitrozole can be synthesized through various methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be further deprotected to yield Piperanitrozole .
Industrial Production Methods
Industrial production of Piperanitrozole typically involves large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Piperanitrozole undergoes various chemical reactions, including:
Oxidation: Piperanitrozole can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction of Piperanitrozole can yield amino derivatives.
Substitution: Piperanitrozole can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperanitrozole derivatives depending on the nucleophile used.
Scientific Research Applications
Piperanitrozole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antiprotozoal activity and potential use in treating protozoal infections.
Medicine: Clinically used to treat trichomoniasis, amoebic dysentery, and amoebic liver abscess.
Industry: Employed in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Mechanism of Action
Piperanitrozole exerts its effects by inhibiting the growth and replication of protozoa. It targets the DNA of the protozoa, causing strand breaks and inhibiting nucleic acid synthesis. This leads to the death of the protozoal cells. The molecular targets include DNA and various enzymes involved in nucleic acid synthesis.
Comparison with Similar Compounds
Piperanitrozole is similar to other 5-nitrothiazole derivatives such as metronidazole and tinidazole. it is unique in its specific activity against Trichomonas vaginalis and Entamoeba histolytica. Unlike metronidazole and tinidazole, Piperanitrozole has a broader spectrum of activity and is effective against a wider range of protozoal infections.
List of Similar Compounds
- Metronidazole
- Tinidazole
- Secnidazole
Piperanitrozole stands out due to its enhanced efficacy and broader spectrum of activity compared to these similar compounds.
Properties
CAS No. |
13326-27-7 |
|---|---|
Molecular Formula |
C9H12N4O3S |
Molecular Weight |
256.28 g/mol |
IUPAC Name |
1-[4-(5-nitro-1,3-thiazol-2-yl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C9H12N4O3S/c1-7(14)11-2-4-12(5-3-11)9-10-6-8(17-9)13(15)16/h6H,2-5H2,1H3 |
InChI Key |
SRAGSPNJULICDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


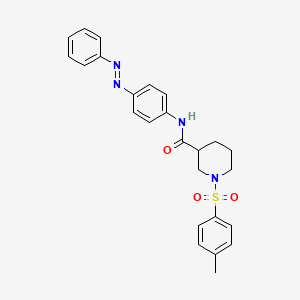
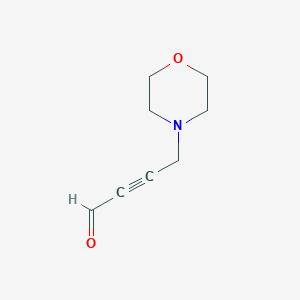
![4'-(Oct-1-yn-1-yl)-[1,1'-biphenyl]-4-ol](/img/structure/B14133227.png)


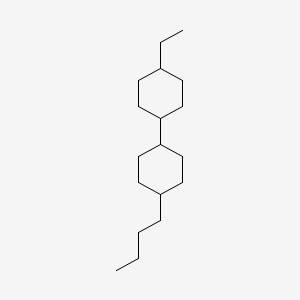

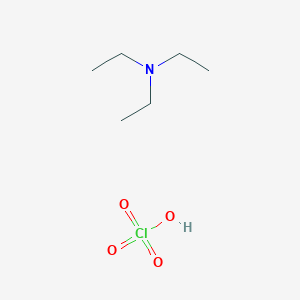
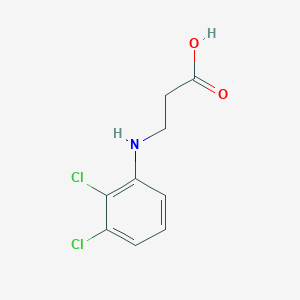
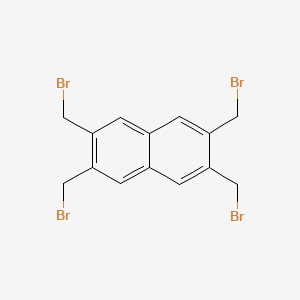
![Methyl 4-(((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)methyl)benzoate](/img/structure/B14133301.png)
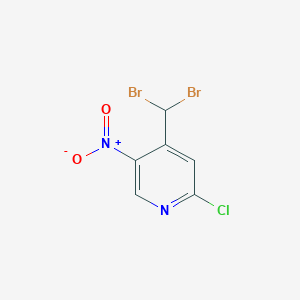
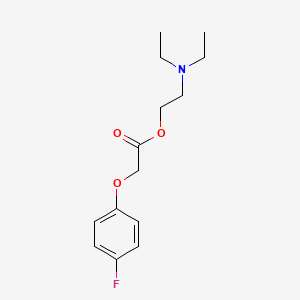
![6-Fluoro-1,4-dioxaspiro[4.5]decane](/img/structure/B14133312.png)
